Spiro[indoline-3,4'-piperidin]-2-one hydrochloride
Overview
Description
Spiro[indoline-3,4’-piperidin]-2-one hydrochloride is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring system. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
It is known that spiro[indoline-3,4’-piperidine] is a significant structural scaffold in numerous polycyclic indole alkaloids with a variety of bioactivities .
Mode of Action
The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Given its structural similarity to other indole alkaloids, it may influence a variety of biochemical pathways, potentially leading to downstream effects such as modulation of signal transduction, gene expression, or metabolic processes .
Result of Action
Based on its structural similarity to other indole alkaloids, it may have a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves multicomponent reactions. One common method is the cyclocondensation reaction of isatins with piperidines under mild conditions. The reaction is often carried out in aqueous media, which aligns with green chemistry principles . Another efficient method involves the use of β-enamino esters and isatins in the presence of a base catalyst such as triethylamine .
Industrial Production Methods
Industrial production of spiro[indoline-3,4’-piperidin]-2-one hydrochloride may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[indoline-3,4’-piperidin]-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirooxindoles.
Reduction: Reduction reactions can modify the indoline or piperidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the spirocyclic structure .
Major Products
The major products formed from these reactions include functionalized spirooxindoles, spiro[indoline-3,4’-pyridines], and spiro[indoline-3,4’-pyridinones], depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro[indoline-3,4’-piperidin]-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its fluorescence sensing properties.
Spiro[indoline-3,4’-pyridines]: Used in the synthesis of functionalized spirocyclic compounds.
Spirooxindoles: Widely studied for their biological activities and applications in medicinal chemistry.
Uniqueness
Spiro[indoline-3,4’-piperidin]-2-one hydrochloride stands out due to its unique combination of indoline and piperidine rings, which imparts distinct chemical and biological properties. Its ability to interact with the vesicular acetylcholine transporter sets it apart from other spirocyclic compounds, making it a valuable tool in both research and therapeutic applications .
Biological Activity
Spiro[indoline-3,4'-piperidin]-2-one hydrochloride is a spirocyclic compound notable for its unique structural combination of an indoline and a piperidine ring system. Its molecular formula is with a molecular weight of 232.71 g/mol. This compound has garnered attention in pharmacology due to its significant biological activities, particularly as a selective sigma receptor ligand, which may have implications for treating various neurological conditions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with sigma receptors. These receptors are implicated in numerous neurological processes and are associated with conditions such as depression and schizophrenia. The compound's affinity for these receptors suggests potential therapeutic applications in neuropharmacology.
Key Biological Activities:
While specific mechanisms of action for this compound remain largely uncharacterized, its classification as a sigma receptor ligand suggests that it may modulate neurotransmitter systems, influencing mood and behavior. Further research is necessary to elucidate the precise biochemical pathways involved.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Spiro[indoline-3'-piperidin]-2-one | Similar spirocyclic structure | Different substitution patterns on the indole |
Spiro[3H-indole-3,4'-piperidin]-2(1H)-one | Indole instead of indoline | Exhibits distinct biological activity profiles |
1-Azabicyclo[2.2.2]octan-3-one | Bicyclic structure | Lacks the spirocyclic nature but shares pharmacological relevance |
4-(Piperidin-1-yl)butanamide | Linear piperidine derivative | More straightforward synthesis route |
The unique binding properties and structural conformation of this compound differentiate it from other similar compounds, potentially offering novel therapeutic avenues.
Case Studies and Research Findings
Research has indicated that compounds within the same class as this compound have demonstrated significant biological activities:
- Antidepressant Activity: A related compound demonstrated an effective dose (ED50) of 7.8 mg/kg in potentiating 5-L-hydroxytryptophan activity in animal models .
- Anticonvulsant Properties: Another study reported that certain derivatives provided 50% protection against supramaximal electroshock at doses ranging from 17.3 mg/kg .
- Cytotoxicity Studies: While direct studies on this compound are sparse, analogs have shown promising antiproliferative effects against various cancer cell lines, indicating potential for further exploration in oncology .
Properties
IUPAC Name |
spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;/h1-4,13H,5-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMLWOZVQXZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625284 | |
Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356072-46-3, 252882-61-4 | |
Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.